![molecular formula C20H30Te B14329811 [(Dodecyltellanyl)ethynyl]benzene CAS No. 110615-15-1](/img/structure/B14329811.png)
[(Dodecyltellanyl)ethynyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Dodecyltellanyl)ethynyl]benzene is an organotellurium compound with the molecular formula C20H30Te It is characterized by the presence of a tellurium atom bonded to a dodecyl group and an ethynyl group, which is further attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Dodecyltellanyl)ethynyl]benzene typically involves the reaction of dodecyltellurium trichloride with ethynylbenzene under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the tellurium-carbon bond. The reaction mixture is usually heated to a temperature of around 80-100°C to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
[(Dodecyltellanyl)ethynyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The ethynyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in an inert atmosphere to prevent oxidation.
Substitution: Various nucleophiles can be used, and reactions are often performed in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Reduced tellurium species.
Substitution: Substituted benzene derivatives with different functional groups replacing the ethynyl group.
Aplicaciones Científicas De Investigación
[(Dodecyltellanyl)ethynyl]benzene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds. It is also studied for its unique reactivity and potential as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of [(Dodecyltellanyl)ethynyl]benzene involves its interaction with molecular targets through its tellurium and ethynyl groups. The tellurium atom can form bonds with various biomolecules, potentially disrupting their normal function. The ethynyl group can participate in reactions that modify the structure and activity of target molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Diethynylbenzene dianion: An anion with two ethynyl groups attached to a benzene ring.
Ethynylbenzene: A simpler compound with a single ethynyl group attached to a benzene ring.
Uniqueness
[(Dodecyltellanyl)ethynyl]benzene is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to other ethynylbenzene derivatives. The dodecyl group also contributes to its hydrophobicity and potential interactions with biological membranes, making it a compound of interest for various applications.
Propiedades
Número CAS |
110615-15-1 |
|---|---|
Fórmula molecular |
C20H30Te |
Peso molecular |
398.1 g/mol |
Nombre IUPAC |
2-dodecyltellanylethynylbenzene |
InChI |
InChI=1S/C20H30Te/c1-2-3-4-5-6-7-8-9-10-14-18-21-19-17-20-15-12-11-13-16-20/h11-13,15-16H,2-10,14,18H2,1H3 |
Clave InChI |
VQETWMJMCGKROE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC[Te]C#CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


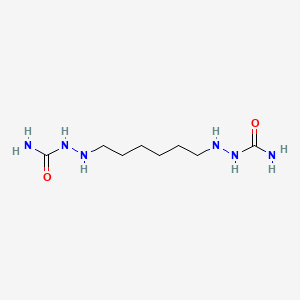
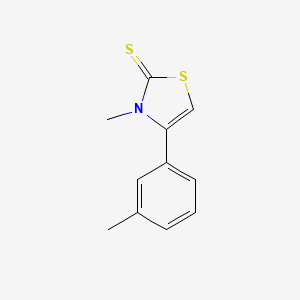
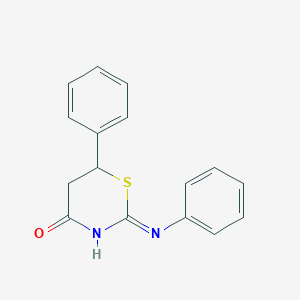
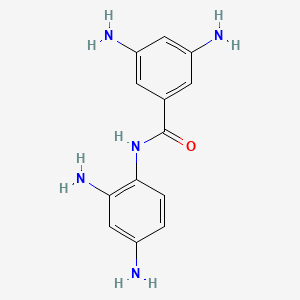
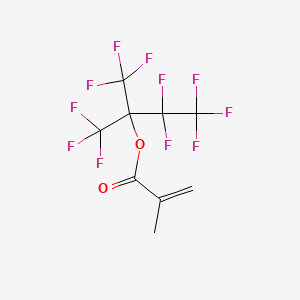
![1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14329769.png)
![4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride](/img/structure/B14329779.png)
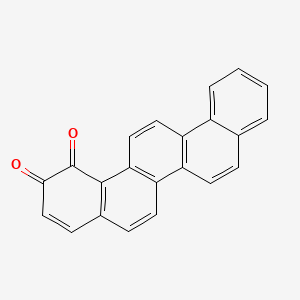
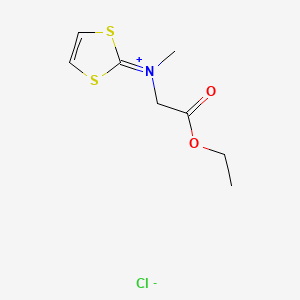
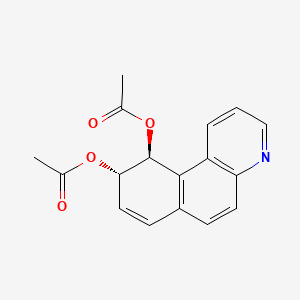

![methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate](/img/structure/B14329808.png)
![3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14329815.png)
![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)
